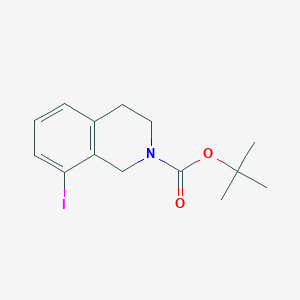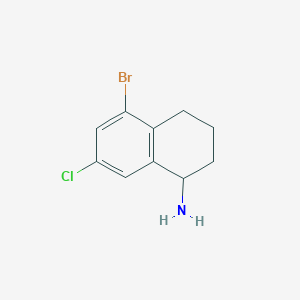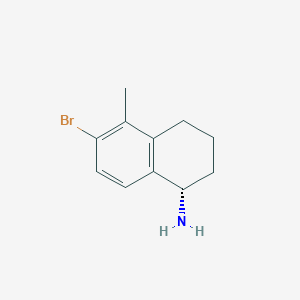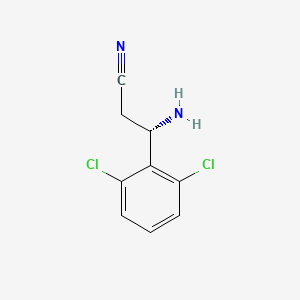![molecular formula C11H20Cl2N2O B13042110 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl typically involves the reaction of 3-(2-hydroxyethoxy)benzylamine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, oxides, and reduced amines .
Aplicaciones Científicas De Investigación
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzylamine: Similar in structure but differs in the position of the dimethylamino group.
2-[2-(Dimethylamino)ethoxy]benzylamine: Another structural isomer with different chemical properties
Uniqueness
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological targets. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H20Cl2N2O |
|---|---|
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12;;/h3-5,8H,6-7,9,12H2,1-2H3;2*1H |
Clave InChI |
OTDNUYRSVXFDDU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=CC(=C1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)


![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)



